molecular formula C44H56O2 B2528426 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate CAS No. 1092777-13-3

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate

Cat. No. B2528426
M. Wt: 616.93
InChI Key: HWPKACQLFFCDBD-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate is a useful research compound. Its molecular formula is C44H56O2 and its molecular weight is 616.93. The purity is usually 95%.
BenchChem offers high-quality [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Product Synthesis and Structural Analysis

Compounds like the one mentioned are often studied for their structural characteristics and synthetic applications. For example, compounds isolated from Periploca sepium Bunge , a traditional Chinese medicine, exhibit intricate molecular architectures and have been subject to detailed crystallographic analysis (Yu-wei Zhang et al., 2012). These studies provide insights into the three-dimensional conformation of similar compounds and their potential interactions in biological systems.

Bioactive Compound Synthesis

Research on the synthesis and characterization of bioactive compounds derived from cholesterol highlights the multifaceted applications of these molecules. A study on cholesterol thiosalicylate explored its synthesis, experimental studies, and conformational analysis to understand its chemical reactivity and intermolecular interactions (S. Srivastava et al., 2019). Such research underscores the potential for developing novel compounds with specific biological or chemical properties.

Molecular Geometry and Crystallography

The crystal structure analysis of steroid derivatives provides essential data on molecular conformations and potential biological activities. Studies such as those on 24-Methyllanosta-7,25-dien-3-one and its derivatives from Skimmia laureola have detailed the molecular geometry and crystal packing, offering clues to their biological functions and interactions (Nisar Hussain et al., 2010).

Anticancer and Antimicrobial Activities

The potential anticancer and antimicrobial activities of compounds with similar structures have been a subject of interest. For instance, triorganotin(IV) derivatives of sodium deoxycholate were synthesized and evaluated for their antimicrobial and antitumor activities, demonstrating the therapeutic potential of structurally complex molecules (F. Shaheen et al., 2014).

Environmental and Ecological Implications

Research also extends into the environmental and ecological implications of similar compounds. The synthesis and antialgal activity of dihydrophenanthrenes and phenanthrenes, mimicking naturally occurring compounds with significant biological effects, highlight the ecological impact and potential applications of these molecules in environmental science (M. DellaGreca et al., 2001).

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O2/c1-29(2)11-10-12-30(3)39-20-21-40-38-18-17-33-28-34(23-25-43(33,4)41(38)24-26-44(39,40)5)46-42(45)22-19-37-35-15-8-6-13-31(35)27-32-14-7-9-16-36(32)37/h6-9,13-17,19,22,27,29-30,34,38-41H,10-12,18,20-21,23-26,28H2,1-5H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPKACQLFFCDBD-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)/C=C/C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate

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